

The Biological Function of Cytosolic Branched-Chain Aminotransferase (BCAT1): A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytosolic Branched-Chain Aminotransferase (BCAT1) is a pivotal enzyme in cellular metabolism, primarily catalyzing the reversible transamination of branched-chain amino acids (BCAAs). While its mitochondrial counterpart, BCAT2, is ubiquitously expressed, BCAT1 exhibits a more restricted expression pattern, notably in the brain, placenta, and various cancer types.[1][2] Beyond its fundamental role in BCAA homeostasis and nitrogen shuttling, BCAT1 has emerged as a critical regulator of major signaling pathways, including PI3K/AKT/mTOR and HIF-1 α , and an influential factor in epigenetic modulation. Its dysregulation is intimately linked to the pathogenesis of numerous diseases, most prominently cancer, where it supports tumorigenicity, metabolic reprogramming, and therapeutic resistance. This document provides an in-depth examination of BCAT1's core functions, its intricate involvement in cellular signaling, its role in disease, and the experimental methodologies used for its study.

Core Enzymatic Function

BCAT1, also known as branched-chain amino-acid aminotransferase 1, is the cytosolic enzyme that catalyzes the first and reversible step in BCAA catabolism.[3][4] This reaction involves the transfer of an α -amino group from a BCAA (leucine, isoleucine, or valine) to α -ketoglutarate (α -KG).[1] This process yields a branched-chain α -keto acid (BCKA) and glutamate.[1][3] The



reversibility of this reaction is crucial; BCAT1 can also synthesize BCAAs from BCKAs and glutamate, a function that is particularly important in cancer cells for maintaining the intracellular BCAA pool.[4][5]

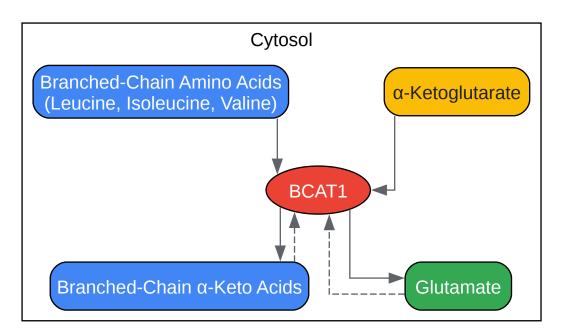
The primary reactions catalyzed by BCAT1 are:

- L-leucine + α-ketoglutarate

 4-methyl-2-oxopentanoate + L-glutamate[3][6]
- L-isoleucine + α-ketoglutarate

 (S)-3-methyl-2-oxopentanoate + L-glutamate [6]
- L-valine + α-ketoglutarate

 3-methyl-2-oxobutanoate + L-glutamate [6]



Core BCAT1 Catalytic Reaction

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Caption: Reversible transamination catalyzed by BCAT1.

Integration with Cellular Metabolism and Signaling

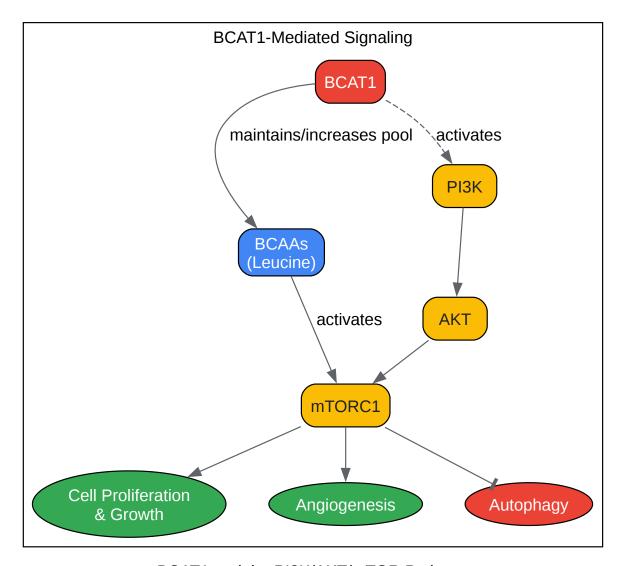
BCAT1 is strategically positioned at the crossroads of amino acid metabolism, central carbon metabolism, and cellular signaling. Its activity directly influences the intracellular concentrations of key metabolites like BCAAs, glutamate, and α -KG, which in turn act as signaling molecules or substrates for critical cellular processes.



The PI3K/AKT/mTOR Signaling Axis

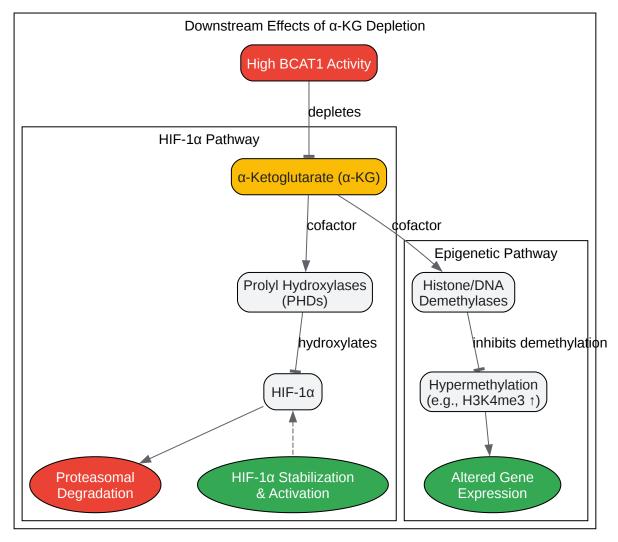
A significant body of research highlights BCAT1 as a potent activator of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5] In various cancers, including gastric, breast, and glioblastoma, elevated BCAT1 expression promotes the activation of this cascade.[5] For instance, in gastric cancer, BCAT1 activates PI3K/AKT/mTOR signaling, which subsequently promotes proliferation, invasion, and angiogenesis.[5][7][8] The mechanism is often linked to BCAT1's ability to modulate BCAA levels, particularly leucine, which is a known activator of the mTORC1 complex.[9] In some contexts, BCAT1 promotes BCAA synthesis, thereby sustaining mTORC1 activity and driving anabolic processes required for tumor growth.[4][10]





BCAT1 and the PI3K/AKT/mTOR Pathway





BCAT1-Mediated Regulation via α -KG Depletion





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